

Introduction: The Structural Challenge of Fused and Spirocyclic Scaffolds

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1-Cyclobutanecarbonylpiperidin-4-amine |
| CAS No.: | 926211-25-8 |
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In modern drug discovery, molecular complexity and three-dimensionality are critical for enhancing potency, selectivity, and pharmacokinetic properties. Cyclobutane-piperidine derivatives, particularly spirocyclic systems, represent a valuable class of building blocks that introduce rigid, three-dimensional structures into potential therapeutic agents.[1] The precise characterization of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy is an indispensable tool for elucidating their complex structures, including stereochemistry and substitution patterns.

This guide provides a comprehensive analysis of the principles and techniques for assigning C-13 NMR spectra of cyclobutane-piperidine derivatives. We will deconstruct the spectral features of each constituent ring system, explore the electronic and steric effects that govern chemical shifts in the combined scaffold, and present a validated experimental workflow for unambiguous structural determination.

Pillar 1: Foundational Principles of C-13 NMR for Constituent Rings

A logical approach to assigning the C-13 NMR spectrum of a complex molecule begins with understanding its fundamental components. The chemical shifts in a cyclobutane-piperidine derivative are primarily dictated by the local environments within each ring, modified by the unique constraints imposed by their fusion.

The Cyclobutane Moiety: A Tale of Puckering and Strain

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.^[2] This conformational dynamic significantly influences the C-13 NMR spectrum.

- **Unsubstituted Cyclobutane:** In its parent form, rapid ring inversion renders all four carbon atoms chemically equivalent, resulting in a single, sharp resonance at approximately 22.4 ppm.^{[2][3]}
- **Substituent Effects:** The introduction of substituents breaks this symmetry. The carbon atom bearing the substituent (C1) experiences the most significant shift, the magnitude and direction of which depend on the substituent's electronegativity and steric bulk. The chemical shifts of the adjacent (C2) and distal (C3) carbons are also affected, providing crucial information about the substituent's relative position.

The Piperidine Moiety: Conformational Preferences and the Influence of Nitrogen

The piperidine ring typically exists in a stable chair conformation, which minimizes steric interactions.^[4] This has profound implications for its C-13 NMR spectrum.

- **Unsubstituted Piperidine:** The parent piperidine shows three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons.
- **Axial vs. Equatorial Substituents:** The orientation of substituents dramatically impacts the chemical shifts of the ring carbons. A key principle is the gamma-gauche effect, where a substituent in the axial position introduces steric compression on the syn-axial carbons two bonds away (at the gamma position), causing a characteristic upfield shift (to a lower ppm value) for those carbons compared to when the substituent is equatorial.^[5] This effect is a powerful tool for stereochemical assignment.

- N-Substitution: The substituent on the nitrogen atom influences the electronic environment of the entire ring, particularly the alpha-carbons (C2 and C6).[4][6]

Pillar 2: Integrated Analysis of Cyclobutane-Piperidine Derivatives

When these two rings are combined, as in a spirocyclic system, their individual spectral characteristics merge to create a unique fingerprint. Consider a representative scaffold: an N-substituted spiro[3.5]nonane-piperidine.

Caption: Fig. 1: Carbon numbering for a spiro[3.5]nonane-piperidine scaffold.

Diagnostic Chemical Shift Regions:

- The Spiro-Carbon (C4): As a quaternary carbon, this signal is typically weak and appears in a distinct region, often between 35-50 ppm, influenced by the strain of the four-membered ring. Its identification is a key starting point for the assignment.
- Piperidine Ring Carbons:
 - C2/C6: These carbons, alpha to the nitrogen, will appear downfield, typically in the 45-60 ppm range, modulated by the N-substituent.
 - C3/C5: These carbons are generally found more upfield, in the 20-35 ppm range.
- Cyclobutane Ring Carbons:
 - C1'/C3': These carbons, alpha to the spiro-center, will be shifted from the standard cyclobutane value due to the quaternary substitution.
 - C2': The carbon beta to the spiro-center will have a chemical shift closer to that of a typical substituted cyclobutane, often in the 15-30 ppm range.

Comparative Data Analysis

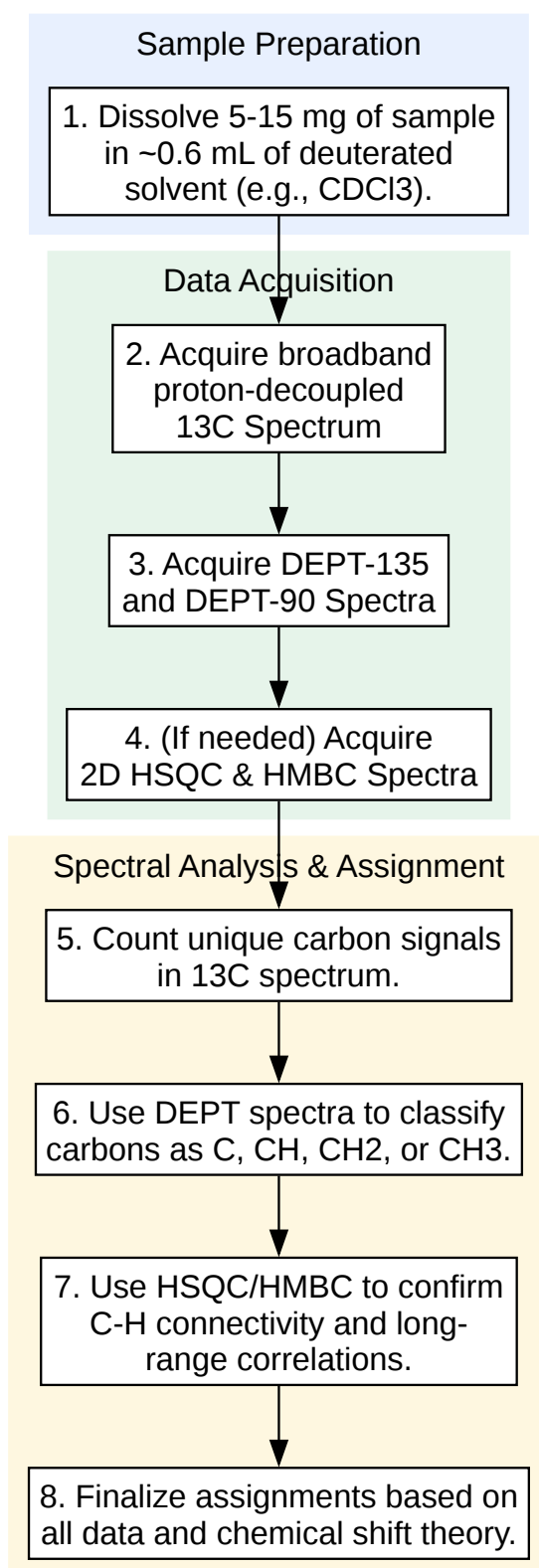
The table below summarizes typical and experimentally observed C-13 NMR chemical shifts for relevant structures. This comparative data is essential for predicting and validating peak assignments.

| Carbon Position | Unsubstituted Cyclobutane (ppm)[2][3] | Unsubstituted Piperidine (ppm) | Substituted Cyclobutane (Purine Derivative, ppm)[7] | Predicted Range for Spiro[3.5]nonane-piperidine (ppm) |
|------------------------------|---------------------------------------|--------------------------------|---|---|
| Cyclobutane Ring | | | | |
| Methine (CH) | - | - | C2: 64.9, C1': 68.2 | - |
| Methylene (CH ₂) | 22.4 | - | C3: 45.0, C4: 32.8 | 15 - 40 |
| Piperidine Ring | | | | |
| C2 / C6 (alpha to N) | - | ~47.8 | - | 45 - 60 |
| C3 / C5 (beta to N) | - | ~27.5 | - | 20 - 35 |
| C4 (gamma to N) | - | ~25.5 | - | - |
| Spiro-Carbon | | | | |
| Quaternary Spiro-C | - | - | - | 35 - 50 |

Note: Specific shifts for piperidine can vary with solvent. The provided data for the substituted cyclobutane is from trans-(3-oxo-2-(9H-purin-9-yl)cyclobutyl)methyl benzoate for illustrative purposes.[7]

Pillar 3: A Self-Validating Experimental Workflow

To ensure trustworthy and accurate peak assignments, a multi-step NMR analysis is required. This workflow integrates one-dimensional and two-dimensional techniques to build a complete and validated picture of the molecular structure.



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Caption: Fig. 2: Workflow for unambiguous C-13 NMR peak assignment.

Detailed Experimental Protocol

1. Sample Preparation:

- Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in C-13 NMR, which is inherently less sensitive than H-1 NMR. The choice of deuterated solvent is critical as it must dissolve the sample without reacting with it.[4]
- Procedure:
 - Accurately weigh 5-15 mg of the purified cyclobutane-piperidine derivative.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry 5 mm NMR tube.[3]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

2. Data Acquisition (Standard 1D C-13 NMR):

- Rationale: A standard broadband proton-decoupled C-13 spectrum provides a single peak for each unique carbon atom, giving the total count of distinct carbon environments.
- Typical Spectrometer Parameters:
 - Spectral Width (SW): 0 to 220 ppm, to cover the full range of organic chemical shifts.[2]
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds, to allow for full relaxation of quaternary carbons.
 - Number of Scans (NS): 512 to 2048 scans, depending on sample concentration, to achieve adequate signal-to-noise.

3. Acquisition of DEPT (Distortionless Enhancement by Polarization Transfer) Spectra:

- Rationale: DEPT experiments are essential for determining the number of protons attached to each carbon, thereby differentiating between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) groups. This is a critical step for validating assignments.[8]

- Procedure:
 - DEPT-135: Run a DEPT-135 experiment. In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[8]
 - DEPT-90: Run a DEPT-90 experiment. This spectrum will exclusively show signals for CH (methine) carbons.[8]
 - Analysis: By comparing the broadband C-13, DEPT-135, and DEPT-90 spectra, one can unambiguously assign the multiplicity of each carbon signal.

4. (Optional) 2D NMR for Complex Cases:

- Rationale: For molecules with significant signal overlap or complex substitution patterns, 2D NMR is required.
- Techniques:
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), confirming one-bond C-H connections.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the carbon skeleton.[7]

Conclusion

The C-13 NMR spectral analysis of cyclobutane-piperidine derivatives is a systematic process that relies on a foundational understanding of conformational and substituent effects. By first analyzing the expected chemical shift ranges of the individual cyclobutane and piperidine moieties and then considering the unique electronic environment of the fused or spirocyclic system, a preliminary assignment can be made. This initial hypothesis must then be rigorously validated using a combination of broadband C-13 and DEPT experiments. For particularly challenging structures, 2D NMR techniques provide the definitive evidence needed for complete and unambiguous characterization. This robust, multi-faceted approach ensures the

high level of structural certainty required for advancing these valuable compounds in research and drug development.

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